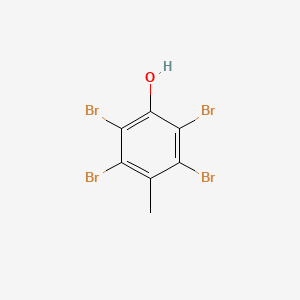

2,3,5,6-Tetrabromo-4-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrabromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVMKSWFUQZIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332472 | |

| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37721-75-8 | |

| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrabromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,3,5,6-Tetrabromo-4-methylphenol: A Foundation for Understanding Solubility

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrabromo-4-methylphenol

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility characteristics of this compound, a halogenated phenol of significant interest. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and discusses its relevance in various research and development contexts.

A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound, these properties paint a clear picture of a lipophilic compound with expectedly low aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₄O | [1][2] |

| Molecular Weight | 423.72 g/mol | [1][2] |

| Appearance | Off-white to beige-brown crystalline needles | [2] |

| Melting Point | 195-200 °C | [2] |

| Boiling Point | 327.4 °C at 760 mmHg | [2] |

| Calculated XLogP3 | 4.7 | |

| Topological Polar Surface Area | 20.2 Ų | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

The high molecular weight and the presence of four bromine atoms contribute significantly to the molecule's lipophilicity. This is quantitatively expressed by the calculated XLogP3 of 4.7, which indicates a strong preference for non-polar environments over aqueous ones. The single hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, provides a degree of polarity, but this is largely overshadowed by the extensive bromination of the aromatic ring.

Predicted Solubility Profile: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to its high lipophilicity and low polarity, the solubility in water is expected to be very low. In alcohols like ethanol and methanol, the solubility will likely be higher than in water due to the presence of the alkyl chains which can interact with the non-polar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are generally good at dissolving a wide range of compounds. While the lack of hydrogen bonding donation capability might limit interactions with the hydroxyl group, the overall polarity of these solvents should allow for moderate to good solubility of this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Given the highly non-polar nature of the tetrabrominated aromatic ring, the compound is expected to exhibit its highest solubility in these types of solvents. The van der Waals forces between the solvent and the large, hydrophobic surface of the molecule will be the primary driving force for dissolution.

The following diagram illustrates the logical relationship between the physicochemical properties and the predicted solubility of this compound.

Caption: Relationship between physicochemical properties and predicted solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable analytical technique.

-

Quantification: Calculate the solubility of the compound in the solvent based on a calibration curve prepared with known concentrations of this compound.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for shake-flask solubility determination.

Applications and Context

Understanding the solubility of this compound is crucial for its potential applications. Brominated phenols, in general, are utilized in various fields:

-

Flame Retardants: Brominated compounds are widely used as flame retardants in plastics, textiles, and electronic components.

-

Biocides and Preservatives: The antimicrobial properties of phenols are enhanced by halogenation, making them effective biocides and preservatives.[5]

-

Chemical Intermediates: These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

The specific solubility data for this compound in different solvents is critical for:

-

Formulation Development: For its use as a flame retardant or biocide, it needs to be effectively dispersed or dissolved in the host material.

-

Reaction Chemistry: When used as a chemical intermediate, its solubility in reaction solvents will dictate the reaction kinetics and product yield.

-

Environmental Fate and Toxicology Studies: Understanding its solubility in water is fundamental to assessing its environmental persistence, bioavailability, and potential toxicity.

Conclusion

References

-

Angene Chemical, this compound. [Link]

-

BioAssay Systems, Solubility Testing – Shake Flask Method. [Link]

-

Regulations.gov, MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

SciELO, Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

A Guide to the UV-Vis Absorption Spectrum of 2,3,5,6-Tetrabromo-4-methylphenol: An In-depth Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for determining and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2,3,5,6-Tetrabromo-4-methylphenol. This document will delve into the theoretical underpinnings of its spectral behavior, a detailed experimental protocol for acquiring the spectrum, and an analysis of the expected results.

Introduction: The Significance of this compound and its Spectroscopic Signature

This compound, a halogenated derivative of p-cresol, is a compound of interest in various chemical and pharmaceutical research areas. Its polysubstituted aromatic structure suggests potential applications as a synthetic intermediate, a reference standard, or a molecule with unique biological activities. The incorporation of four bromine atoms and a methyl group onto the phenol scaffold significantly influences its electronic properties, which can be effectively probed using UV-Vis spectroscopy.

UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's structure, particularly its chromophores. For this compound, the substituted benzene ring acts as the primary chromophore. Understanding its UV-Vis absorption spectrum is crucial for its identification, quantification, and for predicting its behavior in various chemical environments.

The Chromophore: Understanding Electronic Transitions in Substituted Phenols

The UV-Vis spectrum of phenol in a non-polar solvent typically exhibits two main absorption bands originating from π → π* transitions of the benzene ring. The weaker, longer-wavelength band (B-band or benzenoid band) around 275 nm is symmetry-forbidden in benzene but becomes allowed due to the hydroxyl substituent. The stronger, shorter-wavelength band (E-band or ethylenic band) appears around 210 nm.

The addition of substituents to the phenolic ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima and changes in molar absorptivity.

-

Hydroxyl Group (-OH): As an auxochrome, the hydroxyl group's lone pair of electrons can delocalize into the benzene ring, increasing the electron density and generally causing a bathochromic shift (red shift) to longer wavelengths and an increase in intensity (hyperchromic effect) compared to benzene.

-

Methyl Group (-CH3): This alkyl group is a weak electron-donating group through an inductive effect, typically causing a small bathochromic shift.

-

Bromine Atoms (-Br): Halogens exhibit a dual effect. They are electron-withdrawing through their inductive effect (-I) but electron-donating through their resonance effect (+R) due to their lone pairs. The overall effect on the UV-Vis spectrum can be complex. Generally, for phenols, halogen substitution leads to bathochromic shifts. In the case of this compound, the four bromine atoms are expected to significantly influence the electronic transitions.

Based on these principles, the UV-Vis spectrum of this compound is predicted to show a bathochromic shift compared to phenol, with characteristic absorption maxima likely in the 280-310 nm range for the B-band. Bromophenols have been noted to exhibit characteristic UV absorption maxima around 220 and 290 nm[1].

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol outlines a robust method for obtaining the UV-Vis absorption spectrum of this compound. This self-validating system emphasizes accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (CAS: 37721-75-8), solid (off-white to beige-brown crystalline needles)[2][3].

-

Solvent: Spectroscopic grade methanol, ethanol, or acetonitrile. The choice of solvent can influence the fine structure of the spectrum and the position of λmax. Methanol is often a good starting point for phenolic compounds[4].

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2,3,5,6-Tetrabromo-4-methylphenol from p-Cresol

Introduction and Significance

2,3,5,6-Tetrabromo-4-methylphenol is a polyhalogenated organic compound with significant utility in synthetic chemistry. Its dense functionalization with bromine atoms makes it a valuable intermediate for introducing bromine into more complex molecules, a key precursor in the manufacturing of flame retardants, and a building block in the development of novel pharmaceutical agents and agrochemicals.[1][2] The synthesis from p-cresol (4-methylphenol) is a classic example of exhaustive electrophilic aromatic substitution, demonstrating the powerful activating effects of the hydroxyl group on an aromatic ring.

This document provides a detailed, field-tested protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers in organic synthesis, materials science, and drug development, offering not just a procedural guide but also the underlying chemical principles and safety considerations essential for a successful and safe experiment.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The phenol ring is highly activated towards electrophiles due to the electron-donating nature of the hydroxyl (-OH) group.[3] One of the lone pairs of electrons on the oxygen atom is delocalized into the π-system of the benzene ring, significantly increasing the electron density at the ortho and para positions.[3][4]

In p-cresol, the para position relative to the hydroxyl group is occupied by a methyl group (-CH₃), which is also a weak activating group. The directing influence of the powerful hydroxyl group dominates, activating all available ortho and meta positions for substitution. Given that elemental bromine (Br₂) is a strong electrophile, especially in a polar solvent, the reaction proceeds readily. To achieve exhaustive bromination and synthesize the tetra-substituted product, a stoichiometric excess of bromine is employed, forcing the substitution at all four vacant positions on the ring (positions 2, 3, 5, and 6).[5]

The overall reaction is as follows:

C₇H₈O (p-cresol) + 4Br₂ → C₇H₄Br₄O (this compound) + 4HBr

Critical Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

-

p-Cresol: Toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[6]

-

Bromine (Br₂): Extremely corrosive, toxic, and a strong oxidizing agent.[7] It causes severe burns upon contact with skin, eyes, and the respiratory tract. Inhalation of vapors can be fatal.[8] All manipulations involving liquid bromine must be performed in a certified chemical fume hood. [8]

-

Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction setup must include a gas trap (e.g., a scrubber with sodium hydroxide solution) to neutralize the HBr gas.

-

Solvents: Chlorinated solvents like dichloromethane are often used and should be handled in a fume hood due to their volatility and potential toxicity.

Mandatory Personal Protective Equipment (PPE):

-

Neoprene or butyl rubber gloves (double-gloving recommended).[9]

-

Chemical splash goggles and a full-face shield.

-

A fully buttoned, flame-resistant lab coat.

-

An emergency shower and eyewash station must be immediately accessible.[10]

Materials and Equipment

Reagents and Consumables

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Cresol | 106-44-5 | 108.14 | 10.8 g (0.1 mol) | High purity (>99%) |

| Bromine | 7726-95-6 | 159.81 | 67.2 g (21.6 mL, 0.42 mol) | ACS grade or higher |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | Anhydrous |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | ~10 g | For quenching |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Saturated solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~15 g | For drying |

| Ethanol | 64-17-5 | 46.07 | ~200 mL | For recrystallization |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Thermometer or thermocouple probe

-

Ice bath

-

Gas trap/scrubber assembly

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis

-

Apparatus Assembly: Assemble the 500 mL three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser. Attach the gas trap to the top of the condenser. Ensure all joints are properly sealed. Place the entire apparatus in an ice bath on a magnetic stir plate.

-

Reactant Preparation: In the fume hood, dissolve 10.8 g (0.1 mol) of p-cresol in 150 mL of dichloromethane in the reaction flask. Stir the solution and cool it to 0-5 °C using the ice bath.

-

Bromine Addition: Carefully measure 21.6 mL (0.42 mol) of liquid bromine and dissolve it in 50 mL of dichloromethane in the dropping funnel.

-

Reaction Execution: Add the bromine solution dropwise to the stirred p-cresol solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the highly exothermic nature of the bromination reaction and prevent a dangerous temperature increase or excessive HBr evolution.[11] Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.[12]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The solution will likely be a dark reddish-brown.

Part B: Work-up and Product Isolation

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the red-brown color of excess bromine disappears, and the solution becomes pale yellow or colorless. Causality: Sodium bisulfite reduces unreacted Br₂ to colorless Br⁻ ions, safely quenching the reaction.

-

Neutralization: Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:

-

100 mL of deionized water.

-

100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr. (Caution: CO₂ evolution).

-

100 mL of brine (saturated NaCl solution).

-

-

Drying: Separate the organic layer (DCM) and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. A solid crude product should remain.

Part C: Purification by Recrystallization

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of the crude product.

-

Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid completely dissolves.[13]

-

Crystallization: Allow the solution to cool slowly to room temperature. Fine, off-white to pale yellow crystals should form. For maximum yield, cool the flask in an ice bath for an additional 30 minutes.[13]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain the final product, this compound.

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Expected Results

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 75-85% |

| Melting Point | 208 °C[14] |

| Molecular Formula | C₇H₄Br₄O[2] |

| Molar Mass | 423.72 g/mol [2] |

Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum is expected to be simple.

-

A singlet for the methyl (-CH₃) protons.

-

A singlet for the hydroxyl (-OH) proton. The chemical shift of the -OH proton can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon, the four bromine-substituted aromatic carbons, and the hydroxyl-bearing carbon.

-

Infrared (IR) Spectroscopy: Key peaks will include a broad O-H stretch for the hydroxyl group and C-Br stretches in the fingerprint region.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction; loss during work-up or recrystallization. | Ensure >4 equivalents of bromine are used. Extend reaction time. Minimize transfers and use minimal hot solvent for recrystallization. |

| Dark, Oily Product | Impurities; incomplete quenching of bromine. | Ensure thorough washing during work-up. Repeat recrystallization, possibly with charcoal treatment to decolorize. |

| Incomplete Bromination | Insufficient bromine or reaction time. | Confirm stoichiometry. Monitor reaction progress by TLC or GC-MS if possible. Increase reaction time if necessary. |

| Reaction Overheats | Bromine addition was too fast. | Immediately slow the addition rate and ensure the ice bath is effectively cooling the flask. Never add a large portion of bromine at once. |

References

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

Zhang, J., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. [Link]

-

Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]

-

ResearchGate. (2015). Selective synthesis of p-cresol by methylation of phenol. [Link]

-

Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Robertson, M. J., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

-

Angene Chemical. (n.d.). This compound (CAS# 37721-75-8). [Link]

-

ResearchGate. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Organic Syntheses. (n.d.). p-CRESOL. [Link]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

-

Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. [Link]

- Google Patents. (n.d.).

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. [Link]

-

UC Berkeley EH&S. (2003). Phenol: Hazards and Precautions. [Link]

-

University of Baghdad, College of Pharmacy. (n.d.). ASSAY Of PHENOL. [Link]

-

The Automated Topology Builder. (n.d.). 4-Methylphenol. [Link]

- Google Patents. (n.d.).

-

MDPI. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. [Link]

-

University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. [Link]

Sources

- 1. 2,3,5,6-Tetrabromo-p-cresol | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. savemyexams.com [savemyexams.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. 4-Methylphenol | C7H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. nj.gov [nj.gov]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 12. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

Application Note & Protocol: High-Sensitivity Detection of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) in Environmental Matrices

Introduction

2,3,5,6-Tetrabromo-4-methylphenol (TBMP), also known as 2,3,5,6-Tetrabromo-p-cresol, is a brominated flame retardant (BFR) that has seen use in various industrial applications. Its chemical structure, characterized by a phenol ring heavily substituted with bromine atoms, imparts flame-retardant properties but also raises environmental concerns due to its potential for persistence, bioaccumulation, and toxicity. As with many BFRs, TBMP can enter the environment through industrial effluents, leaching from products, and atmospheric deposition, leading to its presence in soil, water, and sediment.

This application note provides a comprehensive guide for the sensitive and selective determination of TBMP in environmental samples. We present detailed protocols for sample extraction from both aqueous and solid matrices, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to provide the accuracy and precision required for environmental monitoring and research.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing effective analytical methods. Key physicochemical properties of TBMP are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 37721-75-8 | [1] |

| Molecular Formula | C₇H₄Br₄O | [1] |

| Molecular Weight | 423.72 g/mol | [1] |

| Appearance | Off-white to beige-brown crystalline needles | [2] |

| Melting Point | 195-200 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.75 | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

The high LogP value indicates that TBMP is lipophilic and likely to adsorb to organic matter in soil and sediment. Its low polarity and potential for volatility after derivatization make it a suitable candidate for GC-MS analysis.

Sample Preparation: The Foundation of Accurate Analysis

The extraction of TBMP from complex environmental matrices is a critical step that dictates the overall performance of the analytical method. The choice of extraction technique depends on the sample type (e.g., water, soil, sediment).

Workflow for Sample Preparation and Analysis

Caption: General workflow for the analysis of TBMP in environmental samples.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of TBMP from surface water, groundwater, and industrial effluent. The use of SPE cartridges allows for the concentration of the analyte and removal of interfering matrix components.

Materials:

-

Supelco Supel™ Swift HLB SPE Cartridges (or equivalent)

-

Methanol (HPLC grade)

-

Dichloromethane (pesticide grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Hydrochloric acid (HCl)

-

Sodium sulfite

-

Glass fiber filters (1 µm)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Preservation: Collect water samples in amber glass bottles. To inhibit microbial degradation, add sodium sulfite to a final concentration of 50 mg/L. Acidify the sample to pH < 2 with HCl. Store at 4 °C and extract within 7 days.

-

Sample Filtration: Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of dichloromethane through the SPE cartridge.

-

Pass 5 mL of methanol through the cartridge.

-

Equilibrate the cartridge with 10 mL of deionized water at pH < 2. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-filtered water sample (typically 500 mL to 1 L) onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Interference Elution: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences.

-

Cartridge Drying: Dry the SPE cartridge under a stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

-

Analyte Elution: Elute the trapped TBMP from the cartridge with 10 mL of dichloromethane into a collection vial.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C. The extract is now ready for derivatization (for GC-MS) or direct analysis by LC-MS/MS.

Protocol 2: Accelerated Solvent Extraction (ASE) for Soil and Sediment Samples

ASE is an efficient technique for extracting semi-volatile organic compounds from solid matrices.[3]

Materials:

-

Accelerated Solvent Extractor (ASE) system

-

Dichloromethane:Acetone (1:1, v/v) (pesticide grade)

-

Hydromatrix or diatomaceous earth

-

ASE extraction cells and collection vials

-

Gel Permeation Chromatography (GPC) system (for cleanup)

-

Florisil or silica gel for column chromatography

Procedure:

-

Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.

-

Cell Loading: Mix approximately 10 g of the homogenized sample with an equal amount of Hydromatrix. Load the mixture into an ASE extraction cell.

-

ASE Extraction:

-

Solvent: Dichloromethane:Acetone (1:1, v/v)

-

Pressure: 1500 psi

-

Temperature: 100 °C

-

Static Time: 5 min

-

Cycles: 2

-

Flush Volume: 60%

-

-

Extract Cleanup: The crude extract from ASE often contains high molecular weight interferences such as lipids. A GPC cleanup is recommended, followed by column chromatography using Florisil or silica gel to remove polar interferences.

-

Concentration: Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen. The extract is now ready for further analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the analysis of semi-volatile organic compounds. Due to the polar hydroxyl group, derivatization of TBMP is necessary to improve its volatility and chromatographic peak shape.[4][5]

Protocol 3: Derivatization with Acetic Anhydride

Acetic anhydride is an effective derivatizing agent for phenols, converting them to their more volatile acetate esters.[6]

Materials:

-

Acetic anhydride

-

Pyridine

-

Hexane (pesticide grade)

-

1 mL of sample extract in hexane

-

Heater block

Procedure:

-

To the 1 mL sample extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

-

Cap the vial tightly and heat at 60 °C for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of deionized water and vortex for 1 minute.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatized TBMP to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions for TBMP-acetate | To be determined based on the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragment ions. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often analyze polar compounds without the need for derivatization.[7] This makes it a powerful alternative to GC-MS for the analysis of TBMP.

LC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Column | ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions for TBMP | Precursor Ion: 422.7 (M-H)⁻. Product ions to be determined by infusion of a standard solution. |

Method Validation and Quality Control

To ensure the reliability of the analytical data, a robust quality control protocol is essential. This should include:

-

Method Blanks: To monitor for contamination during sample preparation and analysis.

-

Matrix Spikes: To assess matrix effects and recovery.

-

Laboratory Control Samples: To monitor the performance of the entire analytical process.

-

Internal Standards: To correct for variations in extraction efficiency and instrument response. A suitable internal standard would be a commercially available isotopically labeled version of TBMP or a structurally similar brominated phenol not expected to be present in the samples.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the determination of this compound in environmental samples. The choice between GC-MS and LC-MS/MS will depend on laboratory instrumentation availability and specific project requirements. Proper sample preparation is paramount to achieving the low detection limits necessary for environmental monitoring. Adherence to stringent quality control measures will ensure the generation of high-quality, defensible data.

References

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

-

Halvorson, J. J., Harrah, J. A., Gonzalez, J. M., & Hagerman, A. E. (n.d.). Extraction of Total Phenolics from Soil. USDA ARS. Retrieved from [Link] of Total Phenolics from Soil.pdf

-

ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. Retrieved from [Link]

-

SIELC. (n.d.). Separation of 2,3,4,5-Tetrabromo-6-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Shi, Z., Liu, W., Mao, T., Yin, F., Chen, Z., Chen, C., & Sun, Y. (2025). Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices. Journal of Chromatography A, 1766, 466572. [Link]

- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., … & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.

-

Lakeev, S. S., Yanovskaya, E. A., Plotnikov, E. V., Al-Tawaf, A. H., & Plotnikova, T. M. (2022). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. Journal of Chromatography B, 1212, 123537. [Link]

-

ResearchGate. (n.d.). [Features of extracting phenol and 4-methylphenol from aqueous solutions]. Retrieved from [Link]

-

ResearchGate. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link] for Gas Chromatography

-

ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Investigation of 4-Methylphenol in Bottom Sediments from Log Rafting Areas of Commencement Bay, Washington. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

-

World Intellectual Property Organization. (n.d.). LCMS Method A. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. settek.com [settek.com]

- 6. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,3,5,6-Tetrabromo-4-methylphenol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the use of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) in polymer chemistry, with a focus on its application as a flame retardant. This guide offers insights into its properties, synthesis, incorporation into polymer matrices, and methods for evaluating the flame retardancy of the resulting materials.

Introduction to this compound (TBMP)

This compound, a brominated organic compound, holds potential as a flame retardant in various polymer systems. Its high bromine content and phenolic structure suggest its utility in both additive and reactive flame retardant applications. The bromine atoms can act as radical scavengers in the gas phase during combustion, while the phenol group offers a reactive site for incorporation into polymer backbones, such as in epoxy resins and polycarbonates.

Physical and Chemical Properties

A summary of the key physical and chemical properties of TBMP is presented in the table below.

| Property | Value | Reference |

| CAS Number | 37721-75-8 | [1] |

| Molecular Formula | C₇H₄Br₄O | [1] |

| Molecular Weight | 423.72 g/mol | [1] |

| Appearance | Off-white to beige-brown crystalline needles | [2] |

| Melting Point | 195-200 °C | [2] |

| Boiling Point | 340 °C (estimated) | [2] |

| Density | 2.47 g/cm³ (estimated) | [2] |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Proposed flame retardancy mechanism of TBMP.

Protocol: Incorporation of TBMP into an Epoxy Resin Formulation

This protocol describes the preparation of a flame-retardant epoxy resin using TBMP as an additive.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

A diamine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

-

This compound (TBMP) powder

-

Mechanical stirrer with a high-shear mixing blade

-

Vacuum oven

-

Molds for specimen casting

Procedure:

-

Preheat the epoxy resin to approximately 80-100 °C to reduce its viscosity.

-

Gradually add the desired amount of TBMP powder to the preheated epoxy resin while stirring mechanically at a high speed to ensure uniform dispersion.

-

Continue mixing for 30-60 minutes until a homogenous mixture is obtained.

-

Degas the mixture in a vacuum oven at 80-100 °C for 15-30 minutes to remove any entrapped air bubbles.

-

Cool the mixture to approximately 60 °C.

-

Add the stoichiometric amount of the pre-melted curing agent (DDM) to the epoxy-TBMP mixture and stir thoroughly for 5-10 minutes until a uniform blend is achieved.

-

Pour the final mixture into preheated molds.

-

Cure the samples in an oven according to a suitable curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).

-

Allow the cured samples to cool down slowly to room temperature before demolding.

Hypothetical Formulation Table

The following table provides an example of formulations with varying TBMP content for evaluation.

| Formulation | Epoxy Resin (g) | DDM (g) | TBMP (phr*) | Bromine Content (wt%) |

| EP-0 | 100 | 27 | 0 | 0 |

| EP-TBMP-10 | 100 | 27 | 10 | ~6.7 |

| EP-TBMP-20 | 100 | 27 | 20 | ~12.1 |

| EP-TBMP-30 | 100 | 27 | 30 | ~16.7 |

*phr: parts per hundred parts of resin

Application in Polycarbonates: Reactive Flame Retardant

The phenolic hydroxyl group of TBMP allows it to be used as a reactive comonomer in the synthesis of polycarbonates, where it can be incorporated directly into the polymer backbone. This approach offers the advantage of permanent flame retardancy without the issue of additive migration.

Polycarbonate Synthesis with TBMP

TBMP can be used to replace a portion of the standard bisphenol A (BPA) monomer in a melt transesterification process with diphenyl carbonate (DPC).

Caption: Synthesis of flame-retardant polycarbonate using TBMP.

Protocol: Synthesis of a TBMP-containing Polycarbonate

This protocol outlines a laboratory-scale melt transesterification process for synthesizing a polycarbonate copolymer with TBMP.

Materials:

-

Bisphenol A (BPA)

-

This compound (TBMP)

-

Diphenyl carbonate (DPC)

-

Transesterification catalyst (e.g., sodium hydroxide, tetramethylammonium hydroxide)

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup connected to a vacuum pump.

Procedure:

-

Charge the glass reactor with the desired molar ratios of BPA, TBMP, and DPC.

-

Add the catalyst to the monomer mixture.

-

Purge the reactor with nitrogen and heat the mixture to 180-220 °C under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Phenol will start to distill off.

-

After the majority of the phenol has been removed (typically 1-2 hours), gradually increase the temperature to 250-300 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg).

-

Continue the polycondensation under high vacuum and high temperature for another 1-3 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

-

Once the desired viscosity is reached, release the vacuum with nitrogen and extrude the molten polymer from the reactor.

-

Cool the polymer strand in a water bath and pelletize it for further analysis.

Hypothetical Monomer Feed Ratios

| Formulation | BPA (mol%) | TBMP (mol%) | DPC (mol%) | Expected Bromine (wt%) |

| PC-0 | 100 | 0 | 100 | 0 |

| PC-TBMP-5 | 95 | 5 | 100 | ~10.5 |

| PC-TBMP-10 | 90 | 10 | 100 | ~19.5 |

| PC-TBMP-20 | 80 | 20 | 100 | ~34.0 |

Characterization and Flame Retardancy Testing

Proper characterization of the synthesized polymers is crucial to understand the impact of TBMP incorporation on their properties.

Experimental Workflow for Polymer Characterization

Caption: Workflow for polymer characterization and flammability testing.

Protocol: Thermogravimetric Analysis (TGA)

-

Place a small amount of the polymer sample (5-10 mg) into a TGA crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset of decomposition temperature (Td5%) and the char yield at 800 °C.

Protocol: UL 94 Vertical Burn Test

-

Prepare rectangular test specimens of the polymer (typically 125 mm x 13 mm x desired thickness).

-

Mount a specimen vertically in the test chamber.

-

Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

-

Record the afterflame time (t₁).

-

Immediately reapply the flame for another 10 seconds and remove it.

-

Record the second afterflame time (t₂) and the afterglow time.

-

Observe if any flaming drips ignite a cotton patch placed below the specimen.

-

Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria. [3]

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)

-

Place a standard-sized polymer specimen in a vertical glass column.

-

Introduce a mixture of oxygen and nitrogen into the bottom of the column.

-

Ignite the top of the specimen.

-

Adjust the oxygen concentration in the gas mixture until the flame is just self-sustaining.

-

The LOI is the minimum percentage of oxygen required to sustain combustion. [4]

Hypothetical Performance Data

The following table illustrates the expected trend in flame retardancy with increasing TBMP content. Note: This data is illustrative and requires experimental verification.

| Formulation | Td5% (°C) | Char Yield @ 800°C (%) | UL 94 Rating (3.2 mm) | LOI (%) |

| EP-0 | ~350 | < 10 | No Rating | ~20 |

| EP-TBMP-20 | ~330 | > 20 | V-0 | > 30 |

| PC-0 | ~450 | < 20 | V-2 | ~25 |

| PC-TBMP-10 | ~430 | > 25 | V-0 | > 35 |

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, candidate as a flame retardant for polymers. Its high bromine content and reactive phenolic group suggest its potential for imparting excellent flame retardancy to materials like epoxy resins and polycarbonates. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring the utility of TBMP. However, it is crucial to emphasize that the provided protocols and performance data are largely based on established principles and analogous compounds due to a lack of specific published literature on TBMP. Therefore, extensive experimental validation is necessary to fully elucidate the performance and processing characteristics of TBMP in various polymer systems. Future research should focus on optimizing the synthesis of TBMP, systematically evaluating its performance as both an additive and reactive flame retardant, and thoroughly characterizing the resulting materials to establish a comprehensive understanding of its potential in developing safer, high-performance polymers.

References

- Gao, J., Zhang, X., & Lv, H. (2011). Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin.

-

Naveen, K., & Siddaramaiah. (2021). Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. ACS Omega, 6(51), 35785–35796. [Link]

- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents. (n.d.).

-

This compound - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]

-

Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]

-

Picó, Y., & Barceló, D. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry, 130, 115964. [Link]

-

p-CRESOL - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

-

Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

-

Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of an Efficient S/N-Based Flame Retardant and Its Application in Polycarbonate - ScienceOpen. (n.d.). Retrieved January 26, 2026, from [Link]

-

Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review - Archimer. (n.d.). Retrieved January 26, 2026, from [Link]

-

Polycarbonate-compositions-having-improved-surface-hardness.pdf - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Tunable polymer architectures for aliphatic polycarbonates via co- and terpolymerization of epoxides and CO2 - mediaTUM. (n.d.). Retrieved January 26, 2026, from [Link]

-

Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Flame Retardant Properties of Different Polymers - University of Johannesburg. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids - JYX. (n.d.). Retrieved January 26, 2026, from [Link]

-

Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

-

Polymeric, Non-Halogenated Flame Retardants with Broad Applicability in Multiple Industries. (2011). Retrieved from [Link]

-

Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols: Incorporation of 2,3,5,6-Tetrabromo-4-methylphenol into Epoxy Resins for Enhanced Flame Retardancy

Introduction: The Critical Role of Flame Retardants in Advanced Materials

Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent flammability limits their application in sectors where fire safety is paramount, such as electronics, aerospace, and construction. To address this, flame retardants are incorporated into the epoxy matrix. Among these, halogenated compounds, particularly brominated flame retardants, have proven highly effective.[2][3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methods of incorporating 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) into epoxy resins. TBMP, a highly brominated phenolic compound, offers significant potential for imparting flame retardancy. We will explore both reactive and additive incorporation methods, providing detailed protocols and an in-depth analysis of the underlying chemical principles and their impact on the final material properties.

Understanding the Components: Chemistry and Properties

A thorough understanding of the starting materials is fundamental to developing robust and reliable flame-retardant epoxy systems.

This compound (TBMP): A Profile

TBMP is a solid, crystalline compound with a high bromine content by weight, a key factor in its flame-retardant efficacy. Its phenolic hydroxyl group provides a reactive site for chemical integration into the epoxy network.

| Property | Value | Source |

| Chemical Formula | C₇H₄Br₄O | [4] |

| Molecular Weight | 423.72 g/mol | [4] |

| Appearance | Off-white to beige-brown crystalline needles | - |

| Melting Point | 195-200 °C | - |

| Bromine Content | ~75% by weight | Calculated |

The high bromine content of TBMP is central to its flame-retardant mechanism. During combustion, it releases bromine radicals that interrupt the free-radical chain reactions of combustion in the gas phase.[5]

Epoxy Resins: The Versatile Matrix

The most common epoxy resin used in these protocols is the Diglycidyl ether of bisphenol A (DGEBA), valued for its balanced properties and widespread availability. DGEBA is characterized by the presence of two epoxide functional groups.

| Property | Value |

| Chemical Structure | See Figure 1 |

| Epoxy Equivalent Weight (EEW) | 182-192 g/eq |

| Viscosity | 11,000-14,000 mPa·s at 25°C |

Part 1: Synthesis of this compound (TBMP)

For researchers wishing to synthesize TBMP in-house, the following protocol outlines the bromination of p-cresol.

Protocol 1: Synthesis of TBMP from p-Cresol

This protocol describes the exhaustive bromination of p-cresol to yield this compound.

Materials:

-

p-Cresol

-

Dichloromethane (or other suitable chlorinated solvent)[6]

-

Bromine

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Ice bath

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve p-cresol in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 3-8 hours, maintaining the temperature below 10 °C.[6] The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as off-white to beige-brown crystals.

Part 2: Incorporation of TBMP into Epoxy Resins

There are two primary methods for incorporating TBMP into an epoxy resin matrix: as a reactive component or as an additive.

Method 1: Reactive Incorporation of TBMP

In this method, the phenolic hydroxyl group of TBMP reacts with the epoxide groups of the epoxy resin, chemically integrating the flame retardant into the polymer backbone. This approach offers the advantage of permanence, preventing the flame retardant from leaching out over time.

The reaction between a phenol and an epoxide is an etherification reaction. The phenolic proton is acidic and can be abstracted by a base, forming a more nucleophilic phenoxide ion that then attacks the epoxide ring. To facilitate this reaction at a practical rate, a catalyst is often employed. Phosphonium halides, such as ethyltriphenylphosphonium bromide, are effective catalysts for this reaction.[7][8] The choice of reaction temperature is a balance between achieving a reasonable reaction rate and preventing unwanted side reactions or thermal degradation.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA)

-

This compound (TBMP)

-

Ethyltriphenylphosphonium bromide (catalyst)[7]

-

Anhydrous toluene (solvent, optional)

-

Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Nitrogen inlet

-

Heating mantle

-

Vacuum oven

Procedure:

-

Charge the DGEBA resin and TBMP into the reaction flask. The stoichiometry should be calculated based on the desired level of bromine incorporation and the epoxy equivalent weight of the DGEBA.

-

Add the catalyst, typically at a concentration of 0.1-0.5% by weight of the total reactants.

-

If using a solvent, add anhydrous toluene to reduce viscosity.

-

Heat the mixture to 120-150 °C under a nitrogen atmosphere with constant stirring.

-

Monitor the reaction progress by measuring the epoxy equivalent weight (EEW) of the resin at regular intervals. The reaction is complete when the EEW stabilizes.

-

If a solvent was used, remove it under reduced pressure.

-

Cool the modified epoxy resin to room temperature.

-

For curing, add the stoichiometric amount of the amine curing agent and mix thoroughly.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold and cure according to a suitable curing schedule (e.g., 2 hours at 150 °C followed by 2 hours at 180 °C).

Caption: Workflow for the reactive incorporation of TBMP into epoxy resin.

Method 2: Additive Incorporation of TBMP

The additive method involves physically blending TBMP into the epoxy resin formulation. This approach is simpler and does not require chemical modification of the resin. However, achieving a uniform dispersion and ensuring compatibility between the additive and the matrix are critical to avoid compromising the mechanical properties of the final material.

For solid additives like TBMP, achieving a fine and homogeneous dispersion is crucial. Agglomerates can act as stress concentrators, leading to a reduction in mechanical strength. High-shear mixing or the use of a three-roll mill can effectively break down agglomerates. The use of a compatibilizer or a dispersing agent can improve the interfacial adhesion between the TBMP particles and the epoxy matrix, leading to better stress transfer and improved mechanical properties.[9] The viscosity of the resin is a key parameter; a lower viscosity resin will facilitate better dispersion. Heating the resin slightly can reduce its viscosity but must be done carefully to avoid initiating premature curing.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA)

-

This compound (TBMP), finely ground

-

Dispersing agent (optional, e.g., a silane coupling agent)

-

Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

Equipment:

-

High-shear mixer or three-roll mill

-

Mechanical stirrer

-

Heating mantle

-

Vacuum oven

Procedure:

-

Gently heat the DGEBA resin to 60-80 °C to reduce its viscosity.

-

If using a dispersing agent, add it to the resin and mix thoroughly.

-

Gradually add the finely ground TBMP to the resin under high-shear mixing. Continue mixing until a homogeneous dispersion is achieved. Visual inspection for the absence of agglomerates is a preliminary check.

-

Cool the mixture to room temperature.

-

Add the stoichiometric amount of the amine curing agent and mix thoroughly using a mechanical stirrer until a uniform mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold and cure according to a suitable curing schedule (e.g., 2 hours at 150 °C followed by 2 hours at 180 °C).

Caption: Workflow for the additive incorporation of TBMP into epoxy resin.

Part 3: Characterization of TBMP-Modified Epoxy Resins

Thorough characterization is essential to validate the successful incorporation of TBMP and to understand its effect on the properties of the cured epoxy resin.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy.[10] A typical TGA analysis is performed by heating the sample at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.[10] The onset of decomposition and the char yield at high temperatures are key parameters to assess flame retardancy.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured epoxy.[11] The Tg is a critical parameter that indicates the upper service temperature of the material. A typical DSC scan involves heating the sample at a controlled rate (e.g., 10 °C/min).[11]

Flame Retardancy Testing

-

UL 94 Vertical Burn Test: This is a standard test to assess the flammability of plastic materials.[12][13] A specimen is subjected to a flame for a specified time, and its burning behavior is observed to assign a classification (e.g., V-0, V-1, V-2). A V-0 rating indicates that the material is self-extinguishing with minimal dripping.[12]

-

Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.[14] A higher LOI value indicates better flame retardancy.[14]

Mechanical Properties

Standard mechanical tests should be performed to evaluate the effect of TBMP incorporation on the strength and stiffness of the epoxy resin. These tests include:

-

Tensile Test (ASTM D638): Measures tensile strength, modulus, and elongation at break.

-

Flexural Test (ASTM D790): Measures flexural strength and modulus.

-

Impact Test (ASTM D256): Measures the material's resistance to fracture under impact.

Expected Results and Data Interpretation

The incorporation of TBMP is expected to significantly enhance the flame retardancy of the epoxy resin. This will be evidenced by:

-

Increased char yield in TGA: The brominated compound promotes char formation, which acts as a thermal barrier.

-

Higher LOI values: Indicating that a higher oxygen concentration is needed for combustion.[14]

-

Improved UL 94 rating: Aiming for a V-0 classification.[12]

The effect on mechanical properties can vary. Reactive incorporation, by integrating into the polymer network, may have a less detrimental effect on mechanical properties compared to the additive method, especially at higher loadings. In some cases, the rigid aromatic structure of TBMP might even lead to an increase in modulus, though potentially at the expense of toughness. Additive incorporation, if not optimized for dispersion, can lead to a decrease in mechanical strength due to the presence of stress-concentrating agglomerates.

| Property | Neat Epoxy | Epoxy + 15% TBMP (Additive) | Epoxy + 15% TBMP (Reactive) |

| Tensile Strength (MPa) | ~70-80 | ~60-70 | ~65-75 |

| Flexural Modulus (GPa) | ~3.0-3.5 | ~3.2-3.8 | ~3.3-4.0 |

| Glass Transition Temp. (Tg, °C) | ~150-170 | ~145-165 | ~155-175 |

| Char Yield at 700°C (TGA, %) | ~10-15 | ~20-25 | ~25-30 |

| LOI (%) | ~20-22 | ~28-32 | ~30-35 |

| UL 94 Rating | Fails | V-1 / V-0 | V-0 |

Note: The values in this table are illustrative and can vary depending on the specific epoxy resin, curing agent, and processing conditions.

Conclusion and Future Outlook

The incorporation of this compound into epoxy resins presents a viable strategy for enhancing their flame retardancy. Both reactive and additive methods have their distinct advantages and challenges. The reactive approach offers a permanent solution with potentially better retention of mechanical properties, while the additive method provides a simpler processing route. The choice of method will depend on the specific application requirements and processing capabilities. Further research can focus on synergistic flame-retardant systems, combining TBMP with other flame retardants like phosphorus-containing compounds, to achieve even higher levels of fire safety with minimal impact on the desirable properties of the epoxy resin.

References

-

Flame Retardant Fillers for Epoxy Resins - Session 35. (2024, July 31). In YouTube. Retrieved from [Link]

-

LOI measurement and UL-94 test of cured bisphenol-A epoxy resin E-51. (n.d.). In ResearchGate. Retrieved from [Link]

-

Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. (n.d.). In MDPI. Retrieved from [Link]

-

A Study of Mechanical Properties of Epoxy Resin in Presence of Different Hardeners. (2019, June 13). In ResearchGate. Retrieved from [Link]

- Stabilizers for brominated polymeric flame retardants. (n.d.). Google Patents.

- Method for preparing 2-bromine-4-methylphenol. (n.d.). Google Patents.

-

Use Report for 4,4'-(1-Methylethylidene)bis[2,6-dibromophenol] (TBBPA) (CAS RN 79-94-7). (n.d.). In Regulations.gov. Retrieved from [Link]

-

Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. (2005, August 1). Retrieved from [Link]

-

Epoxy Resin-DGEBA-Araldite : Preparation, properties and Applications. (2020, November 24). In YouTube. Retrieved from [Link]

-

p-CRESOL. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. (n.d.). Retrieved from [Link]

-

Selective synthesis of p-cresol by methylation of phenol. (n.d.). In ResearchGate. Retrieved from [Link]

-

Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. (2020, December 23). In ACS Omega. Retrieved from [Link]

- Advancement catalysts for epoxy resins. (n.d.). Google Patents.

-

Flame retardants for epoxy resins: Application-related challenges and solutions. (n.d.). Retrieved from [Link]

-

Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions. (2021, January 18). In MDPI. Retrieved from [Link]

-

Characterization of an Epoxy Resin Compound by MDSC®. (n.d.). In TA Instruments. Retrieved from [Link]

-

Study of the Cure Reaction of Epoxy Resin Diglycidyl Ether of Bisphenol-A (DGEBA) with Meta- Phenylene Diamine. (n.d.). Retrieved from [Link]

-

Preparation of 2-bromo-4-methylphenol. (n.d.). In Patsnap. Retrieved from [Link]

-

Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. (2019, March 11). In MDPI. Retrieved from [Link]

-

New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. (n.d.). In MDPI. Retrieved from [Link]

-

Determination of epoxy resins' mechanical properties by experimental-computational procedures in tension. (n.d.). In ResearchGate. Retrieved from [Link]

-

Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. (n.d.). In ResearchGate. Retrieved from [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). In Quick Company. Retrieved from [Link]

-

Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023, August 4). In IEEE Xplore. Retrieved from [Link]

-

Synthesis of a Phosphorus-Based Epoxy Reactive Flame Retardant Analog to Diglycidyl Ether of Bisphenol A (DGEBA) and Its Behavio. (n.d.). In eCommons. Retrieved from [Link]

-

Recent Developments in the Flame-Retardant System of Epoxy Resin. (n.d.). In MDPI. Retrieved from [Link]

-

Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends. (2021, February 3). In Semantic Scholar. Retrieved from [Link]

-

Characterization of Electronic Materials Using Thermal Analysis. (n.d.). In PE Polska. Retrieved from [Link]

-

UL Listed. (n.d.). In Epoxies Etc.. Retrieved from [Link]

- Epoxy resins containing phosphonium catalysts. (n.d.). Google Patents.

-

Preparation and Characterization of Cardanol-Based Flame Retardant for Enhancing the Flame Retardancy of Epoxy Adhesives. (n.d.). In MDPI. Retrieved from [Link]

-

Mechanical and Physical Properties of Epoxy Resins - Session 5. (2023, September 21). In YouTube. Retrieved from [Link]

-

Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. (2021, September 29). In MDPI. Retrieved from [Link]

-

Scheme 2. Proposed mechanism of cure reaction of DGEBA. (n.d.). In ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 7. WO2018025266A1 - Stabilizers for brominated polymeric flame retardants - Google Patents [patents.google.com]

- 8. US4389520A - Advancement catalysts for epoxy resins - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 14. Preparation and Characterization of Cardanol-Based Flame Retardant for Enhancing the Flame Retardancy of Epoxy Adhesives [mdpi.com]